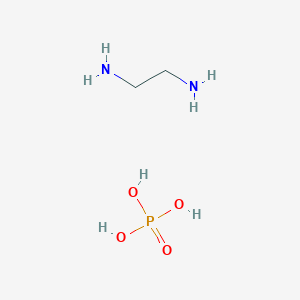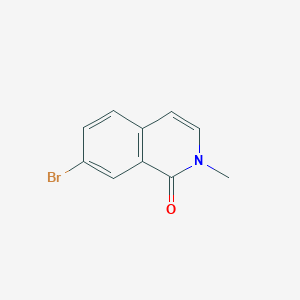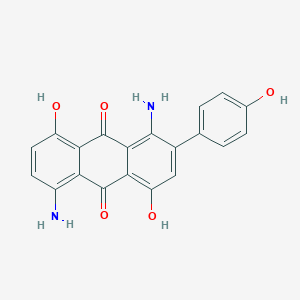
N,N'-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide, commonly known as BMPS, is a chemical compound that has gained significant attention in the field of scientific research. BMPS is a type of spin-labeled lipid that has been used in various biochemical and physiological studies due to its unique properties.
Mecanismo De Acción
BMPS acts as a spin label by attaching a nitroxide group to the lipid molecule. The nitroxide group has an unpaired electron that can interact with other molecules, allowing for the measurement of the distance between different parts of the membrane. The interaction between the nitroxide group and other molecules can also provide information about the environment surrounding the membrane.
Biochemical and Physiological Effects
BMPS has been shown to have minimal effects on the biochemical and physiological properties of the membrane. Studies have found that BMPS does not significantly affect the fluidity, permeability, or stability of the membrane. BMPS has also been shown to have minimal effects on the function of membrane proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMPS has several advantages for lab experiments. It is a stable and reliable spin label that can be easily synthesized and purified. BMPS is also compatible with a wide range of experimental conditions, making it suitable for various types of studies. However, BMPS has some limitations. It is a relatively large molecule compared to other spin labels, which can limit its use in certain types of experiments. BMPS also has a short spin relaxation time, which can limit the accuracy of distance measurements.
Direcciones Futuras
There are several future directions for the use of BMPS in scientific research. One area of interest is the use of BMPS to study the interactions between different types of lipids in the membrane. Another area of interest is the use of BMPS to study the effects of different types of environmental factors on the membrane. Additionally, the development of new types of spin labels that can overcome the limitations of BMPS is an area of ongoing research.
Conclusion
In conclusion, BMPS is a unique spin-labeled lipid that has been widely used in scientific research to study the structure and dynamics of biological membranes. BMPS has several advantages for lab experiments, including its stability and compatibility with a wide range of experimental conditions. However, BMPS also has some limitations, such as its relatively large size and short spin relaxation time. Despite these limitations, BMPS has significant potential for future research in the field of membrane biology.
Métodos De Síntesis
BMPS can be synthesized by reacting sebacic acid with 1-methyl-4-phenyl-4-piperidinol to form N,N'-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting BMPS is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
BMPS has been widely used in scientific research as a spin-labeled lipid to study the structure and dynamics of biological membranes. The spin label attached to BMPS allows for the measurement of the distance between different parts of the membrane and the detection of changes in the membrane structure and dynamics. BMPS has been used in various studies to investigate the effects of different factors on the membrane, such as temperature, pressure, and chemical compounds.
Propiedades
Número CAS |
13018-50-3 |
|---|---|
Fórmula molecular |
C36H54N4O2 |
Peso molecular |
574.8 g/mol |
Nombre IUPAC |
N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide |
InChI |
InChI=1S/C36H54N4O2/c1-39-25-21-35(22-26-39,31-15-9-7-10-16-31)29-37-33(41)19-13-5-3-4-6-14-20-34(42)38-30-36(23-27-40(2)28-24-36)32-17-11-8-12-18-32/h7-12,15-18H,3-6,13-14,19-30H2,1-2H3,(H,37,41)(H,38,42) |
Clave InChI |
DMPYTENYPFANFS-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)(CNC(=O)CCCCCCCCC(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CN1CCC(CC1)(CNC(=O)CCCCCCCCC(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
13018-50-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





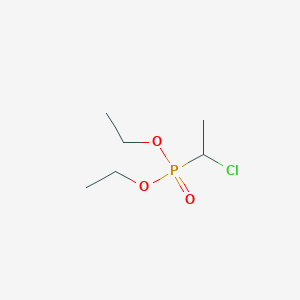
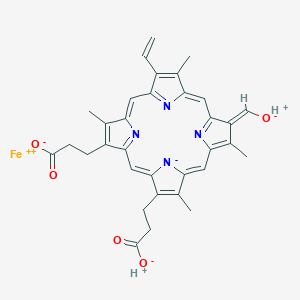
![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)

